molecular formula C21H19N5O3S3 B2536768 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 307510-83-4

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No. B2536768
CAS RN: 307510-83-4
M. Wt: 485.6
InChI Key: MDOMVUTYGHGCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a useful research compound. Its molecular formula is C21H19N5O3S3 and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in DNA Binding and Chromosomal Analysis

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide and its analogues have been studied extensively for their binding properties with DNA, particularly their specificity for AT-rich sequences in the minor groove of double-stranded B-DNA. This interaction is significant for fluorescent DNA staining, which is a critical process in various biological and medical research fields, including plant cell biology for chromosome and nuclear staining, and flow cytometry for analyzing nuclear DNA content values. Furthermore, these compounds have shown promise as radioprotectors and topoisomerase inhibitors, offering potential therapeutic benefits in protecting against radiation-induced damage and in cancer treatment by interfering with DNA replication and cell division processes (Issar & Kakkar, 2013).

Synthetic Utility in Organic Chemistry

The compound and its structural relatives are key intermediates in synthetic organic chemistry, providing pathways to a variety of heterocyclic compounds with significant pharmaceutical potential. The versatile nature of these compounds allows for the synthesis of complex molecules with biological relevance, such as benzimidazoles, quinoxalines, and benzo[1,5]diazepines, which are pivotal in drug discovery and development for a range of diseases (Ibrahim, 2011).

Role in Antitumor Activity

Compounds structurally related to 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, especially those within the imidazole derivative family, have been recognized for their antitumor properties. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been subjects of extensive research for their potential as antitumor drugs. Some of these compounds have progressed past preclinical testing stages, highlighting the therapeutic potential of this chemical family in oncology (Iradyan et al., 2009).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S3/c1-30-21-25-18-9-6-16(14-19(18)31-21)24-20(27)15-4-7-17(8-5-15)32(28,29)26(12-2-10-22)13-3-11-23/h4-9,14H,2-3,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOMVUTYGHGCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

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